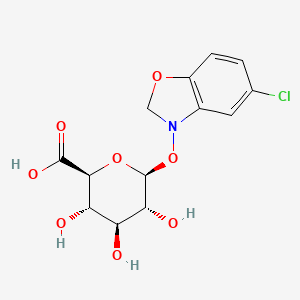

Dabigatran Acyl--D-Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

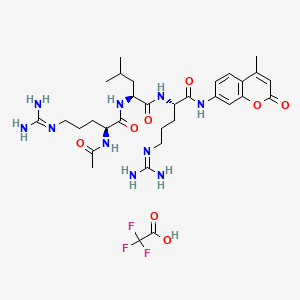

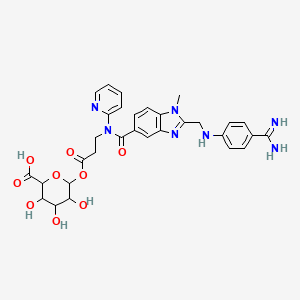

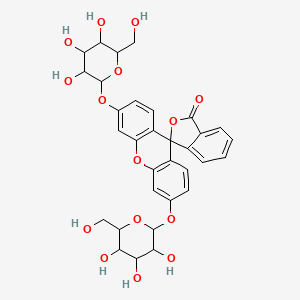

Dabigatran Acyl--D-Glucuronide is a major active metabolite of dabigatran, a direct thrombin inhibitor used as an anticoagulant. This compound plays a crucial role in the metabolism and pharmacokinetics of dabigatran, contributing to its anticoagulant effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dabigatran Acyl--D-Glucuronide is synthesized through the metabolic conversion of dabigatran. The prodrug, dabigatran etexilate, is hydrolyzed by plasma esterases to form dabigatran, which is then metabolized by the UDP-glucuronosyltransferase (UGT) isoform UGT2B15 to form this compound.

Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of dabigatran etexilate followed by its conversion to dabigatran and subsequent glucuronidation. This process requires stringent quality control to ensure the purity and efficacy of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Dabigatran Acyl--D-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction.

Common Reagents and Conditions: The glucuronidation reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT2B15. The reaction typically occurs in the presence of UDP-glucuronic acid and requires physiological conditions.

Major Products Formed: The major product of this reaction is this compound, which is then excreted in the urine.

Aplicaciones Científicas De Investigación

Chemistry: Dabigatran Acyl--D-Glucuronide is used in the study of drug metabolism and pharmacokinetics, providing insights into the metabolic pathways of anticoagulants.

Biology: In biological research, this compound is used to understand the mechanisms of thrombin inhibition and its effects on coagulation pathways.

Medicine: this compound is crucial in the development of anticoagulant therapies, as it helps in evaluating the efficacy and safety of dabigatran-based treatments.

Industry: In the pharmaceutical industry, this compound is used in the quality control and development of anticoagulant drugs.

Mecanismo De Acción

Dabigatran Acyl--D-Glucuronide exerts its anticoagulant effects by inhibiting thrombin, a key enzyme in the coagulation cascade. By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. The molecular targets involved include thrombin and the coagulation factors that interact with thrombin.

Comparación Con Compuestos Similares

Rivaroxaban

Apixaban

Edoxaban

Warfarin

Uniqueness: Dabigatran Acyl--D-Glucuronide is unique in its mechanism of action as a direct thrombin inhibitor, whereas other compounds like rivaroxaban and apixaban are factor Xa inhibitors. Additionally, dabigatran does not require frequent monitoring of clotting parameters, unlike warfarin.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Propiedades

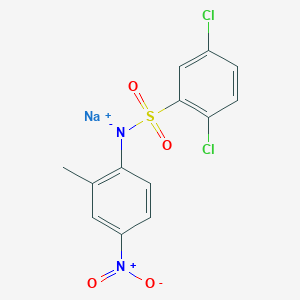

Fórmula molecular |

C31H33N7O9 |

|---|---|

Peso molecular |

647.6 g/mol |

Nombre IUPAC |

6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45) |

Clave InChI |

CSZFDMHIDSUHPI-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B10795749.png)

![(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B10795801.png)

![N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide](/img/structure/B10795822.png)

![(9bS)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B10795823.png)